molecular formula C10H6FNO3 B8525058 4-Hydroxy-5-fluoroquinoline-2-carboxylic acid

4-Hydroxy-5-fluoroquinoline-2-carboxylic acid

Cat. No. B8525058
M. Wt: 207.16 g/mol
InChI Key: URPSVEIJIMHKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05270309

Procedure details

Using the method described in Example 15 with 3-fluoroaniline (8.7 ml) and dimethylacetylene dicarboxylate (5.46 ml) gave 5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.022 g), m.p. 285°-286° C. (dec), δ (360 MHz, NAOD) 6.86 (1H, s, 3-H), 7.04 (1H, m, 7-H) and 7.52-7.68 (2H. m, 6-H, 8-H).
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
5.46 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].C[O:10][C:11]([C:13]#[C:14][C:15](OC)=[O:16])=[O:12]>>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]2[C:3]=1[C:15](=[O:16])[CH:14]=[C:13]([C:11]([OH:12])=[O:10])[NH:5]2

Inputs

Step One
Name
Quantity
8.7 mL
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Step Two
Name
Quantity
5.46 mL
Type
reactant
Smiles
COC(=O)C#CC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C(C=C(NC2=CC=C1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.022 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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